molecular formula C10H14O2 B12544677 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one CAS No. 145641-63-0

7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one

Cat. No.: B12544677
CAS No.: 145641-63-0
M. Wt: 166.22 g/mol
InChI Key: QBUFZUDLOMVZAE-UHFFFAOYSA-N
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Description

7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is an organic compound with a unique structure that includes a dihydrooxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-methyl-3-penten-2-one, which undergoes a series of reactions including aldol condensation and subsequent cyclization to form the dihydrooxepin ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the methyl and prop-1-en-2-yl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4,5-dihydrooxepin-2(3H)-one
  • 7-Methyl-4,5-dihydrooxepin-2(3H)-one
  • 4-(Prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one

Uniqueness

7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is unique due to the presence of both a methyl group and a prop-1-en-2-yl group on the dihydrooxepin ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds.

Properties

CAS No.

145641-63-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

7-methyl-4-prop-1-en-2-yl-4,5-dihydro-3H-oxepin-2-one

InChI

InChI=1S/C10H14O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h4,9H,1,5-6H2,2-3H3

InChI Key

QBUFZUDLOMVZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC(=O)O1)C(=C)C

Origin of Product

United States

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